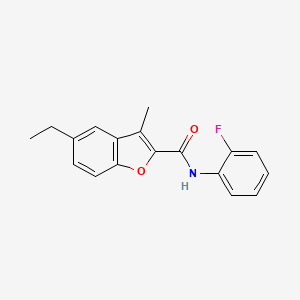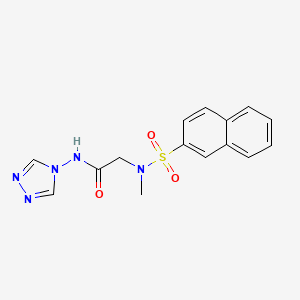
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "BDBMC" and is a derivative of quinolinecarboxamide. In
Mechanism of Action
The exact mechanism of action of BDBMC is not fully understood. However, it has been suggested that BDBMC exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are required for cancer cell growth and proliferation. BDBMC's anti-inflammatory properties are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Finally, BDBMC's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BDBMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. BDBMC also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDBMC has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BDBMC in lab experiments is its potential therapeutic applications. BDBMC has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using BDBMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BDBMC. One area of research is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another area of research is to study its mechanism of action in more detail. Finally, researchers could investigate the pharmacokinetics and toxicity of BDBMC to determine its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide or BDBMC is a chemical compound that has potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and neuroprotective properties, and has been extensively studied in the scientific community. Future research on BDBMC could lead to the development of new drugs for cancer treatment, inflammation, and neurodegenerative diseases.
Synthesis Methods
The synthesis of BDBMC involves the reaction of 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
BDBMC has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. BDBMC has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, BDBMC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRZNBQXATFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)






![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



